Divergent Electrophilic Nitration Regioselectivity: 5-Chloro-3-phenyl vs. 5-Chloro Unsubstituted 2,1-Benzisoxazole
In a direct head-to-head nitration study, 5-chloro-2,1-benzisoxazole (VII) undergoes exclusive mononitration to yield 4-nitro-5-chloro-2,1-benzisoxazole (XII). In contrast, 5-chloro-3-phenyl-2,1-benzisoxazole (VIII) yields a dinitrated product (XIII) with nitro group entry at the C7 position of the carbocyclic ring rather than C4, plus a second nitro group at the 4′ position of the 3-aryl ring [1]. This demonstrates that the 3-phenyl substituent fundamentally redirects the electrophilic attack site from C4 to C7, a regiochemical switch that alters the substitution pattern available for downstream functionalization.
| Evidence Dimension | Nitration regioselectivity |
|---|---|
| Target Compound Data | Dinitration at C7 (carbocyclic ring) and 4′ (aryl ring) |
| Comparator Or Baseline | 5-Chloro-2,1-benzisoxazole (VII): exclusive mononitration at C4 |
| Quantified Difference | Complete regiochemical switch from C4 mononitration to C7 + 4′ dinitration |
| Conditions | Nitration reaction (standard electrophilic aromatic substitution conditions); Journal of Heterocyclic Chemistry, 1981 |
Why This Matters
For synthetic route planning, selecting the 3-phenyl analog is essential when C7 or aryl-ring functionalization is required; using the 5-chloro unsubstituted analog would yield the wrong regioisomer and compromise downstream product identity.
- [1] Boruah RC, Sandhu JS, Thyagarajan G. Studies on 2,1-benzisoxazoles. Behaviour towards electrophilic substitution and cycloaddition reactions. J Heterocyclic Chem. 1981;18(6):1081-1084. View Source
